1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol is a chemical compound with the molecular formula C14H11ClN2S and a molecular weight of 274.77 g/mol It is a derivative of benzimidazole, featuring a benzyl group, a chlorine atom, and a thiol group attached to the benzimidazole ring
Preparation Methods
The synthesis of 1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 2-mercaptoaniline with benzyl chloride and a chlorinating agent under specific conditions . The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzimidazole ring.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and benzimidazole ring may also contribute to its biological effects by interacting with cellular receptors and signaling pathways .
Comparison with Similar Compounds
1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol can be compared with other similar compounds, such as:
1-Benzyl-5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole: This compound has an additional chloromethyl group, which may alter its reactivity and biological activity.
3-Benzyl-5-chloro-1,2,3-triazole 1-oxide: This compound features a triazole ring instead of a benzimidazole ring, leading to different chemical and biological properties.
1-Benzyl-5-chloro-1H-benzimidazole-2-thiol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-6-chloro-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-6-7-13-12(8-11)16-14(18)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPMSORROMFUIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.